molecular formula C26H19NO2 B12942226 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine

3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine

Katalognummer: B12942226
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: ZCJFXEXXWJKJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzofuran ring fused with a pyridine ring, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One efficient method involves the domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method allows for the formation of both furan and pyridine ring moieties in a one-pot operation .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to scale up the production while maintaining the efficiency and selectivity of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H19NO2

Molekulargewicht

377.4 g/mol

IUPAC-Name

3-(7-propan-2-yldibenzofuran-4-yl)-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C26H19NO2/c1-15(2)16-10-11-18-19-7-5-8-20(26(19)29-24(18)12-16)22-13-25-21(14-27-22)17-6-3-4-9-23(17)28-25/h3-15H,1-2H3

InChI-Schlüssel

ZCJFXEXXWJKJFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=C5C6=CC=CC=C6OC5=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.